Gallium(III) Protoporphyrin IX Chloride
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Overview
Description
Gallium(III) Protoporphyrin IX Chloride is a synthetic derivative of heme, a naturally occurring molecule found in hemoglobin and other hemoproteins . It is a porphyrin-based compound with a gallium III ligand and is known for its antimicrobial properties . This compound is considered a competitive inhibitor of heme oxygenase-1 (HO-1), an enzyme responsible for the breakdown of heme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gallium(III) Protoporphyrin IX Chloride typically involves the reaction of protoporphyrin IX with gallium chloride. One common method includes dissolving gallium(III) octaethylporphyrin chloride in methanol and allowing it to react for 24 hours. The solvent is then removed under vacuum, leaving the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of organic solvents and controlled reaction conditions are crucial to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Gallium(III) Protoporphyrin IX Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) protoporphyrin IX oxide, while reduction could produce gallium(III) protoporphyrin IX hydride .
Scientific Research Applications
Gallium(III) Protoporphyrin IX Chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying metalloporphyrins.
Medicine: Explored for its potential in antimicrobial therapies, particularly against drug-resistant bacteria.
Industry: Utilized in the development of thin films, LED manufacturing, and other industrial applications.
Mechanism of Action
The primary mechanism of action of Gallium(III) Protoporphyrin IX Chloride involves its inhibition of heme oxygenase-1 (HO-1). By inhibiting this enzyme, the compound modulates the cellular levels of heme and its breakdown products, leading to various biological effects . Additionally, it acts as an iron mimetic, interfering with iron-dependent metabolic processes in bacteria, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- Cobalt(III) Protoporphyrin IX
- Copper(II) Protoporphyrin IX
- Iron(III) Mesoporphyrin IX
- Iron(III) Deuteroporphyrin IX
Comparison: Gallium(III) Protoporphyrin IX Chloride is unique due to its specific interaction with heme oxygenase-1 and its ability to mimic iron in biological systems . While cobalt(III) and copper(II) protoporphyrin IX also exhibit antimicrobial activity, they do so through different mechanisms . Iron(III) mesoporphyrin IX and iron(III) deuteroporphyrin IX support bacterial growth in a manner similar to protoheme, whereas gallium(III) protoporphyrin IX inhibits growth by disrupting iron-dependent processes .
Properties
Molecular Formula |
C34H32ClGaN4O4 |
---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
3-[20-(2-carboxyethyl)-22-chloro-10,15-bis(ethenyl)-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.ClH.Ga/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI Key |
MHTRXPKIVBZGTF-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C4N3[Ga](N5C(=CC6=NC(=C4)C(=C6C=C)C)C(=C(C5=C2)CCC(=O)O)C)Cl)C=C)C)CCC(=O)O |
Origin of Product |
United States |
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